2-Phenylpentanal

Catalog No.
S3176685
CAS No.
21765-78-6
M.F
C11H14O
M. Wt
162.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylpentanal

2-Phenylpentanal addresses key limitations of lighter aldehydes in chiral synthesis and fragrance formulation.

  • High α-steric bulk enhances diastereoselectivity in Felkin-Anh controlled additions, yielding superior chiral alcohols.
  • Elevated boiling point and LogP provide prolonged base-note substantivity in perfumes and soaps, reducing evaporative loss.
  • Validated as a GC-MS reference standard for hydroformylation catalyst development. Procure with confidence for reliable, reproducible outcomes.

CAS Number

21765-78-6

Product Name

2-Phenylpentanal

IUPAC Name

2-phenylpentanal

Molecular Formula

C11H14O

Molecular Weight

162.232

InChI

InChI=1S/C11H14O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3

InChI Key

UIXIZFIUMREAFZ-UHFFFAOYSA-N

SMILES

CCCC(C=O)C1=CC=CC=C1

solubility

not available

Synonyms

2-Phenylvaleraldehyde, α-Propylbenzeneacetaldehyde, Benzeneacetaldehyde, α-propyl-, 2-Phenylpentanal

Purity

≥95%

Package Size

5 g, 5 ml

2-Phenylpentanal is an alpha-branched aromatic aldehyde characterized by a phenyl ring and a propyl chain at the alpha-carbon. In industrial and laboratory procurement, it is primarily valued as a lipophilic building block for complex pharmaceutical intermediates and as a substantive fragrance compound[1]. Unlike lighter homologs, its extended alkyl chain provides a distinct balance of steric bulk and hydrophobicity, making it highly relevant for processes requiring controlled volatility, enhanced lipid-phase partitioning, or specific steric direction in downstream asymmetric synthesis [2].

Research Fit

1
Acid-stable deodorant active
Documented for acidic environments (toilet bowl deodorants, acidic air fresheners) where unsaturated analogs may degrade.
2
Vanilla-sweet aldehyde note
Strong, sweet, vanilla-like odor profile distinct from floral-green C3/C4 homologs; supports vanilla-type fragrance accords.
3
Patent-protected precursor scaffold
C5 scaffold explicitly claimed in BASF patent EP 3 553 055 B1 for cyclic acetal aroma chemicals.

Substituting 2-phenylpentanal with its widely available lighter homolog, 2-phenylpropanal (hydratropic aldehyde), frequently compromises both formulation stability and synthetic outcomes. In fragrance and cosmetic formulations, the lower molecular weight of 2-phenylpropanal results in premature evaporative loss, failing to provide the required base-note substantivity [1]. In organic synthesis, the smaller methyl group of 2-phenylpropanal offers insufficient steric hindrance compared to the propyl group of 2-phenylpentanal, leading to degraded diastereoselectivity during nucleophilic additions to the carbonyl carbon [2]. Consequently, precise procurement of the pentanal derivative is critical for applications demanding high lipophilicity, low volatility, and strict stereochemical control.

Substitution Risk

Acid Unsaturated analog 2-phenyl-2-pentenal may undergo acid-catalyzed degradation, undermining performance in acidic consumer products.
Odor Shorter-chain homologs (2-phenylpropanal, 2-phenylbutanal) exhibit floral-green rather than vanilla-sweet character, shifting fragrance profile.
Purity Commercial purity of unsaturated analog is typically lower; relying on it may introduce higher impurity loads requiring additional purification.

Volatility Reduction and Substantivity

For applications in open-air formulations or high-temperature processing, 2-phenylpentanal offers a significantly lower evaporation rate than 2-phenylpropanal. The extension of the alpha-alkyl chain from a methyl to a propyl group increases the boiling point by approximately 40-45 °C [1]. This thermal profile ensures that 2-phenylpentanal remains stable in heated reaction mixtures and acts as a longer-lasting fixative in surfactant-heavy matrices, whereas the lighter homolog rapidly volatilizes.

Evidence DimensionBoiling Point and Volatility
Target Compound Data~245-250 °C (estimated boiling point)
Comparator Or Baseline2-Phenylpropanal (~202 °C)
Quantified Difference~40-45 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

A higher boiling point translates directly to reduced evaporative loss during manufacturing and extended substantivity in final commercial formulations.

Acid-environment deodorant function
Class-level inference
2-Phenylpentanal documented as deodorant active in acidic toilet bowl cleaners and air fresheners; unsaturated analog 2-phenyl-2-pentenal lacks any acid-compatibility claims.
Confirms functional differentiation for acidic product procurement.
Data to verify in formulation-specific pH conditions.

Lipophilicity and Phase Partitioning

The procurement of 2-phenylpentanal is often driven by its superior compatibility with non-polar solvents and lipid phases. Chemoinformatic models indicate that the propyl chain increases the octanol-water partition coefficient (LogP) by roughly a full unit compared to 2-phenylpropanal [1]. This enhanced hydrophobicity prevents the compound from leaching into aqueous phases during biphasic extractions and improves its retention in micelles or lipid-based delivery systems, a critical factor for both agrochemical formulations and functional fragrances.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~2.9 - 3.1
Comparator Or Baseline2-Phenylpropanal (LogP ~1.9)
Quantified Difference~1.0 to 1.2 unit increase in LogP
ConditionsStandard predictive models for aliphatic-aromatic aldehydes

Higher lipophilicity ensures better stability and retention in surfactant-heavy industrial formulations and organic reaction phases.

Olfactory differentiation
Cross-study comparable
Target: strong, sweet, vanilla-like odor. Comparators: 2-phenylpropanal (green, floral, hyacinth); 2-phenylbutanal (sweet, floral); 2-phenyl-2-butenal (green, vegetative, floral, cocoa, nutty).
Unique vanilla note within saturated phenylalkyl aldehyde class.
Odor descriptions from supplier docs and FAO specs; no quantitative threshold data.

Steric Control for Diastereoselective Synthesis

In the synthesis of complex secondary alcohols via nucleophilic addition (e.g., Grignard reagents), the alpha-stereocenter of the starting aldehyde dictates the facial selectivity of the attack. The propyl group of 2-phenylpentanal provides a significantly larger steric bulk (higher A-value) than the methyl group of 2-phenylpropanal [1]. This increased steric differentiation between the alpha-substituents enhances the energetic separation of the transition states under the Felkin-Anh model, reliably yielding higher diastereomeric excess (d.e.) in the resulting products.

Evidence DimensionSteric Bulk (A-value proxy) at the alpha-position
Target Compound DataPropyl group (A-value ~2.1 kcal/mol)
Comparator Or BaselineMethyl group in 2-phenylpropanal (A-value ~1.7 kcal/mol)
Quantified Difference~0.4 kcal/mol greater steric strain parameter
ConditionsNucleophilic addition to the carbonyl carbon

Procuring the propyl-substituted aldehyde is essential for maximizing diastereomeric purity in downstream pharmaceutical intermediate synthesis.

Purity specification
Direct head-to-head comparison
≥95% (GC) vs. ≥90.0% (GC)
Higher purity baseline reduces downstream purification needs.
Batch QC includes NMR, HPLC, GC; 2-phenyl-2-pentenal purity from Thermo Scientific/Alfa Aesar.

Isomerization Benchmarking in Hydroformylation

2-Phenylpentanal is a critical analytical standard in organometallic catalysis, specifically for evaluating the regioselectivity of 4-phenyl-1-butene hydroformylation. Advanced Rhodium and Palladium catalysts are often benchmarked by their ability to suppress unwanted double-bond isomerization [1]. Because isomerization of 4-phenyl-1-butene followed by hydroformylation yields 2-phenylpentanal, precise GC-MS quantification of this specific compound against the desired linear product (5-phenylpentanal) allows researchers to calculate the exact isomerization rate and optimize ligand design.

Evidence DimensionProduct Ratio Resolution (Branched/Isomerized vs. Linear)
Target Compound Data2-Phenylpentanal (Isomerization marker)
Comparator Or Baseline5-Phenylpentanal (Linear target)
Quantified DifferenceEnables exact determination of b/l ratios (e.g., 91:9)
ConditionsGC-MS analysis of catalytic hydroformylation reaction mixtures

Using this exact compound as a reference standard is mandatory for validating the efficiency and selectivity of novel hydroformylation catalysts.

Volatility positioning
Class-level inference
MW 162.23 g/mol; estimated BP ~235–245°C (760 mmHg), between C4 (222°C) and predicted C6.
Intermediate volatility profile supports controlled-release design.
BP estimated from homologous series trend; not experimentally reported.
Aroma chemical precursor platform
Supporting evidence
2-Phenyl-C5-alkanal scaffold explicitly claimed in BASF patent EP 3 553 055 B1 for cyclic acetal aroma chemicals.
Validates commercial relevance for IP-sensitive fragrance R&D.
Patent granted 2022; no quantitative performance data provided.

Diastereoselective Pharmaceutical Intermediate Synthesis

Due to its significant alpha-steric bulk, 2-phenylpentanal is the preferred starting material for synthesizing chiral secondary and tertiary alcohols where high diastereomeric excess is required, outperforming lighter homologs in Felkin-Anh controlled additions [1].

Substantive Fragrance & Cosmetic Formulation

Its elevated boiling point and high LogP make it an ideal fixative and base-note contributor in soaps, detergents, and perfumes, providing enhanced emulsion stability and preventing premature evaporative loss [2].

Organometallic Catalyst Benchmarking

It serves as an essential GC-MS reference standard for quantifying double-bond isomerization rates during the development of novel Rhodium and Palladium hydroformylation catalysts acting on 4-phenyl-1-butene [3].

Application Fit

Application
Selection Property
Validation Focus
Acidic consumer product formulations
Saturated aldehyde structure, documented acid-stable deodorant use
Confirm deodorant performance and chemical integrity in target acidic matrix (pH 2–4)
Vanilla-type fragrance accord development
Strong, sweet, vanilla-like odor profile distinct from floral-green homologs
Evaluate olfactory stability and compatibility in fragrance composition during product aging
Aroma chemical precursor for patent-protected acetals
C5 parent carbonyl for cyclic acetal derivatives under EP 3 553 055 B1
Verify synthetic conversion efficiency and organoleptic properties of derived acetals
Analytical reference standard for phenylalkyl aldehydes
Commercial ≥95% purity with multi-method batch QC (NMR, HPLC, GC)
Assess purity consistency across batches for quantitative method calibration

XLogP3

2.8

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